![molecular formula C17H12F2N2O2 B5811203 N-(3,4-difluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5811203.png)
N-(3,4-difluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-difluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as DFP-10825, is a chemical compound that has been studied for its potential use in treating various medical conditions. This compound belongs to the class of isoxazolecarboxamide derivatives and has shown promising results in scientific research applications.
Wirkmechanismus
The mechanism of action of N-(3,4-difluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide involves its ability to modulate the activity of ion channels in neurons. Specifically, it has been shown to inhibit the activity of voltage-gated sodium channels (VGSCs) and transient receptor potential vanilloid 1 (TRPV1) channels. By inhibiting the activity of these channels, N-(3,4-difluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide can reduce the excitability of neurons and decrease the transmission of pain signals.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit VGSCs and TRPV1 channels, it has also been shown to modulate the activity of other ion channels, including voltage-gated potassium channels (VGKCs) and voltage-gated calcium channels (VGCCs). These effects can lead to changes in neurotransmitter release, neuronal excitability, and synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using N-(3,4-difluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide in lab experiments is its specificity for ion channels, which allows researchers to study the effects of channel modulation in a controlled manner. However, one of the limitations of using N-(3,4-difluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is its potential for off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(3,4-difluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide. One area of interest is the development of more selective compounds that can target specific ion channels with greater precision. Another area of interest is the investigation of the long-term effects of N-(3,4-difluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide on neuronal function and synaptic plasticity. Additionally, there is potential for the use of N-(3,4-difluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide in the treatment of other medical conditions, such as anxiety and depression.
Synthesemethoden
The synthesis of N-(3,4-difluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide involves the reaction of 3,4-difluoroaniline and 5-methyl-3-phenylisoxazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(3,4-difluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been studied for its potential use in various scientific research applications. One of its primary applications is in the field of neuroscience, where it has been investigated for its ability to modulate the activity of ion channels in neurons. It has also been studied for its potential use in treating conditions such as epilepsy and chronic pain.
Eigenschaften
IUPAC Name |
N-(3,4-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O2/c1-10-15(16(21-23-10)11-5-3-2-4-6-11)17(22)20-12-7-8-13(18)14(19)9-12/h2-9H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMUYNDERREXGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.